REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[CH:4][CH:3]=1.Cl[CH2:22][CH2:23][O:24][CH2:25][C:26]([O:28][C:29]([CH3:32])([CH3:31])[CH3:30])=[O:27].[OH-].[Na+].[Br-].C([NH3+])(C)(C)C>CC(=O)CC.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)[N:9]2[CH2:10][CH2:11][N:12]([CH2:22][CH2:23][O:24][CH2:25][C:26]([O:28][C:29]([CH3:30])([CH3:32])[CH3:31])=[O:27])[CH2:13][CH2:14]2)=[CH:6][CH:7]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
260 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(N1CCNCC1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
195 g
|
Type
|
reactant
|
Smiles
|
ClCCOCC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
106 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].C(C)(C)(C)[NH3+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for this reaction)
|
Type
|
CUSTOM
|
Details
|
azeotroped over a period of about 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
ADDITION
|
Details
|
is added MEK (500 mL)
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to ambient,
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed from the resulting solution by distillation under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in methyl tert-butylether (800 mL)
|
Type
|
WASH
|
Details
|
washed with water (2×200 mL), saturated sodium chloride (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue is treated with hexanes (1.8 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(N1CCN(CC1)CCOCC(=O)OC(C)(C)C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 260 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 64.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[CH:4][CH:3]=1.Cl[CH2:22][CH2:23][O:24][CH2:25][C:26]([O:28][C:29]([CH3:32])([CH3:31])[CH3:30])=[O:27].[OH-].[Na+].[Br-].C([NH3+])(C)(C)C>CC(=O)CC.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)[N:9]2[CH2:10][CH2:11][N:12]([CH2:22][CH2:23][O:24][CH2:25][C:26]([O:28][C:29]([CH3:30])([CH3:32])[CH3:31])=[O:27])[CH2:13][CH2:14]2)=[CH:6][CH:7]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
260 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(N1CCNCC1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
195 g
|
Type
|
reactant
|
Smiles
|
ClCCOCC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
106 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].C(C)(C)(C)[NH3+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for this reaction)
|
Type
|
CUSTOM
|
Details
|
azeotroped over a period of about 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
ADDITION
|
Details
|
is added MEK (500 mL)
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to ambient,
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed from the resulting solution by distillation under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in methyl tert-butylether (800 mL)
|
Type
|
WASH
|
Details
|
washed with water (2×200 mL), saturated sodium chloride (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue is treated with hexanes (1.8 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(N1CCN(CC1)CCOCC(=O)OC(C)(C)C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 260 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 64.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |